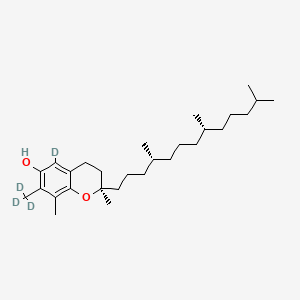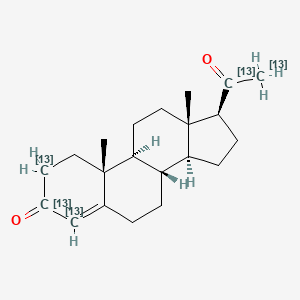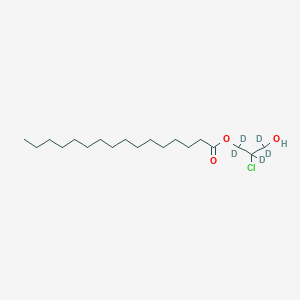
(Rac)-1-Palmitoyl-2-chloropropanediol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-1-Palmitoyl-2-chloropropanediol-d5 is a synthetic compound that belongs to the class of monoacylglycerols. It consists of a palmitic acid moiety esterified at the sn-1 position and a chlorine atom at the sn-2 position of the glycerol backbone. The compound is deuterated at the sn-2 position, which is indicated by the “d5” in its name. This deuteration can be useful in various research applications, particularly in studies involving mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-1-Palmitoyl-2-chloropropanediol-d5 typically involves the esterification of palmitic acid with a chlorinated glycerol derivative. The reaction can be carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in the synthesis include palmitic acid, chloropropanediol, and deuterium oxide for the deuteration step. The reaction is usually conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
(Rac)-1-Palmitoyl-2-chloropropanediol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the sn-2 position can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols.
Oxidation Reactions: The hydroxyl groups in the glycerol backbone can be oxidized to form carbonyl compounds.
Reduction Reactions: The ester bond can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 1-palmitoyl-2-hydroxypropane-1,3-diol, 1-palmitoyl-2-aminopropane-1,3-diol, and 1-palmitoyl-2-thiopropane-1,3-diol.
Oxidation Reactions: Products include 1-palmitoyl-2-oxopropane-1,3-diol.
Reduction Reactions: Products include 1-palmitoyl-2-hydroxypropane-1,3-diol.
科学的研究の応用
(Rac)-1-Palmitoyl-2-chloropropanediol-d5 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a standard in analytical techniques such as mass spectrometry.
Biology: Employed in studies involving lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of (Rac)-1-Palmitoyl-2-chloropropanediol-d5 involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It can also act as a substrate or inhibitor for various enzymes involved in lipid metabolism, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
1-Palmitoyl-2-hydroxypropane-1,3-diol: Lacks the chlorine atom at the sn-2 position.
1-Palmitoyl-2-aminopropane-1,3-diol: Contains an amino group instead of a chlorine atom at the sn-2 position.
1-Palmitoyl-2-thiopropane-1,3-diol: Contains a thiol group instead of a chlorine atom at the sn-2 position.
Uniqueness
(Rac)-1-Palmitoyl-2-chloropropanediol-d5 is unique due to its deuterated sn-2 position and the presence of a chlorine atom, which makes it a valuable tool in research involving isotopic labeling and studies of lipid metabolism. The deuteration provides stability and allows for precise tracking in analytical applications.
特性
分子式 |
C19H37ClO3 |
|---|---|
分子量 |
354.0 g/mol |
IUPAC名 |
(2-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropyl) hexadecanoate |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(20)16-21/h18,21H,2-17H2,1H3/i16D2,17D2,18D |
InChIキー |
DTLWIQAUSLOLCK-XBHHEOLKSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)Cl)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)
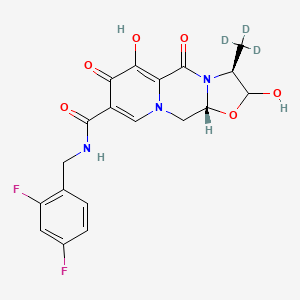
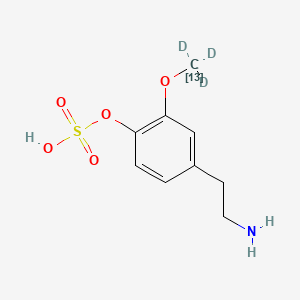
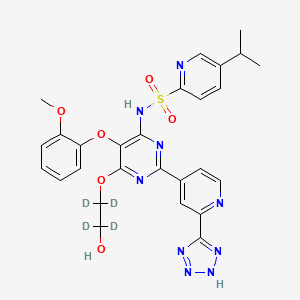
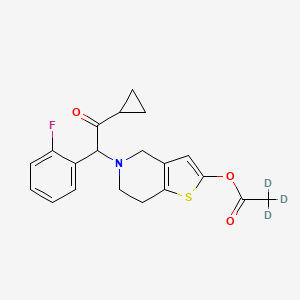
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
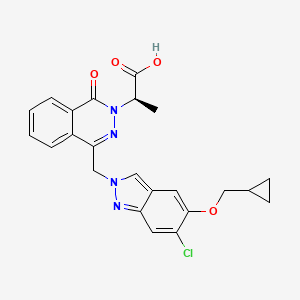
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)

